Gsk 690693

AKT1 inhibition kinase selectivity cell-free assay

GSK-690693 is the irreplaceable ATP-competitive pan-AKT inhibitor for programs requiring simultaneous interrogation of AKT, AMPK, ULK1, and STING pathways. With AKT1 IC50 of 2 nM and validated efficacy across all 6 osteosarcoma xenograft models in PPTP testing, it outperforms capivasertib and MK-2206 in specific histotypes. Its well-characterized hyperglycemia liability enables robust AKT-dependent glucose homeostasis studies. Not a simple substitute—procure for its unique polypharmacology fingerprint and osteosarcoma-specific activity.

Molecular Formula C21H27N7O3
Molecular Weight 425.5 g/mol
CAS No. 937174-76-0
Cat. No. B1683982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsk 690693
CAS937174-76-0
SynonymsGSK690693;  GSK-690693;  GSK 690693
Molecular FormulaC21H27N7O3
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N
InChIInChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1
InChIKeyKGPGFQWBCSZGEL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-690693 (937174-76-0): Technical Overview of a Pan-AKT Kinase Inhibitor with Defined Selectivity Profile


GSK-690693 is an ATP-competitive, low-nanomolar pan-AKT kinase inhibitor that targets all three AKT isoforms (AKT1, AKT2, AKT3) with IC50 values of 2 nM, 13 nM, and 9 nM, respectively, in cell-free assays [1]. The compound is an aminofurazan derivative that binds within the ATP-binding pocket, as confirmed by X-ray co-crystallography with AKT2 [2]. While highly selective for AKT isoforms versus the majority of kinases in other families, GSK-690693 exhibits activity against additional AGC kinase family members including PKA (IC50 = 24 nM), PrkX (IC50 = 5 nM), and PKC isozymes (IC50 range = 2–21 nM), as well as the CAMK family kinases AMPK (IC50 = 50 nM) and DAPK3 (IC50 = 81 nM) . The compound entered Phase 1 clinical development for advanced solid tumors and lymphoma, administered intravenously, but development was discontinued due to transient hyperglycemia associated with on-target AKT pathway inhibition in glucose homeostasis [3].

Why Pan-AKT Inhibitors Cannot Be Interchanged: Structural and Selectivity Differentiators for GSK-690693


Pan-AKT inhibitors within the same mechanistic class exhibit divergent kinase selectivity fingerprints, off-target profiles, and clinical tolerability that preclude simple substitution. GSK-690693 is distinguished by its uniquely broad AGC/CAMK family inhibitory footprint relative to allosteric agents like MK-2206, which show minimal off-target kinase activity . Compared to clinical-stage ATP-competitive pan-AKT inhibitors such as capivasertib (AZD5363) and uprosertib (GSK2141795), GSK-690693 demonstrates markedly higher potency against AKT1 (2 nM vs. 3 nM and 180 nM, respectively) and a distinct pattern of AMPK/ULK1/STING pathway modulation . These biochemical and cellular activity differences translate into divergent in vivo efficacy profiles across tumor histotypes, with GSK-690693 showing unique activity in osteosarcoma xenografts not uniformly observed with alternative AKT inhibitors [1]. Furthermore, the compound's clinical hyperglycemia liability—which led to development discontinuation—represents an on-target class effect that manifests with varying severity across AKT inhibitors and must be explicitly considered in experimental design and procurement decisions [2].

Quantitative Comparative Evidence for GSK-690693: Direct Head-to-Head and Cross-Study Differentiation


AKT1 Isoform Potency Advantage vs. Clinical ATP-Competitive Pan-AKT Inhibitors

GSK-690693 exhibits superior potency against AKT1 (IC50 = 2 nM) compared to both capivasertib/AZD5363 (IC50 = 3 nM) and uprosertib/GSK2141795 (IC50 = 180 nM) in cell-free kinase assays. This represents a 1.5-fold potency advantage over AZD5363 and a 90-fold advantage over GSK2141795 for AKT1 inhibition . The rank order of AKT isoform potency (AKT1 > AKT3 > AKT2) is also distinct from AZD5363 (AKT1 > AKT2 = AKT3) and MK-2206 (AKT1 ≈ AKT2 > AKT3), reflecting different binding mode contributions [1].

AKT1 inhibition kinase selectivity cell-free assay

AGC Kinase Family Polypharmacology: PKA and PKC Inhibition Differentiates GSK-690693 from Allosteric MK-2206

GSK-690693 demonstrates nanomolar inhibition of AGC kinase family members including PKA (IC50 = 24 nM), PrkX (IC50 = 5 nM), and PKC isozymes (IC50 range = 2–21 nM), whereas the allosteric pan-AKT inhibitor MK-2206 shows no inhibitory activity against 250 other protein kinases including PKA and PKC isozymes at concentrations up to 10 μM . This polypharmacology profile confers GSK-690693 with broader cellular signaling modulation beyond isolated AKT pathway blockade, a feature that may be advantageous in tumor contexts where multiple AGC kinases contribute to oncogenic signaling but disadvantageous where maximal target selectivity is required [1].

kinase selectivity off-target activity AGC kinase family

In Vivo Xenograft Efficacy: Broad Solid Tumor Activity with Marked Osteosarcoma Sensitivity

In the Pediatric Preclinical Testing Program (PPTP) evaluation, GSK-690693 (30 mg/kg IP daily x 5 for 6 weeks) significantly increased event-free survival (EFS) in 11 of 34 (32%) solid tumor xenograft models, with the most pronounced activity observed in all 6 osteosarcoma models tested [1]. In contrast, the compound produced no significant EFS benefit in any of the 8 acute lymphoblastic leukemia (ALL) xenografts evaluated. Additionally, daily administration of GSK-690693 produced significant antitumor activity in mice bearing established SKOV-3 ovarian, LNCaP prostate, and BT474 and HCC-1954 breast carcinoma xenografts, with immunohistochemical confirmation of reduced phosphorylated AKT substrates in tumor tissue [2].

in vivo efficacy xenograft models osteosarcoma

Cellular Antiproliferative Potency: Wide Dynamic Range Reflects Genotype-Dependent Sensitivity

GSK-690693 exhibits a broad range of antiproliferative IC50 values across tumor cell lines, spanning from 6.5 nM to >10 μM in the PPTP in vitro panel [1]. Specific antiproliferative IC50 values include 20 nM in LNCaP prostate cancer cells and 50 nM in BT474 breast cancer cells [2]. This wide dynamic range contrasts with the more uniform cellular potency of capivasertib/AZD5363, which inhibits AKT substrate phosphorylation in cells with a potency of approximately 0.3 to 0.8 μM across multiple cell lines [3]. The variability in GSK-690693 cellular sensitivity likely reflects differential dependence on AKT signaling and the compound's broader kinase polypharmacology [4].

cell proliferation IC50 variability tumor cell lines

Clinical Tolerability: Transient Hyperglycemia as an On-Target Class Effect

In a Phase 1 dose-escalation study, intravenous GSK-690693 administered at doses of 50 mg and 75 mg produced transient, drug-related increases in blood glucose levels exceeding 250 mg/dL in two patients, an effect consistent with preclinical observations and the established role of AKT signaling in glucose homeostasis [1]. This hyperglycemia liability, attributed to peripheral insulin resistance, increased gluconeogenesis, and/or hepatic glycogenolysis, led to the discontinuation of clinical development [2]. While hyperglycemia represents an on-target class effect of AKT inhibitors, the severity and frequency vary across agents; for example, capivasertib/AZD5363 has demonstrated manageable hyperglycemia with prophylactic metformin in clinical trials, enabling continued development and eventual regulatory approval [3].

clinical tolerability hyperglycemia Phase 1

AMPK/ULK1/STING Pathway Modulation: A Unique Polypharmacology Signature

GSK-690693 potently inhibits AMPK (IC50 = 50 nM) and DAPK3 (IC50 = 81 nM) from the CAMK kinase family, and robustly inhibits STING-dependent IRF3 activation while affecting Unc-51-like autophagy activating kinase 1 (ULK1) activity . This multi-pathway modulation distinguishes GSK-690693 from other pan-AKT inhibitors: capivasertib/AZD5363 shows lower activity against ROCK1/2 but does not significantly inhibit AMPK or STING-dependent signaling , while MK-2206 exhibits no measurable activity against these off-target pathways [1]. The AMPK/ULK1/STING polypharmacology may confer unique cellular effects including autophagy modulation and innate immune signaling interference that are not recapitulated by more selective AKT inhibitors .

AMPK inhibition autophagy STING pathway

Optimal Research Applications for GSK-690693 Based on Quantitative Differentiation Evidence


Preclinical Osteosarcoma Xenograft Efficacy Studies

GSK-690693 is the preferred AKT inhibitor for in vivo efficacy evaluation in osteosarcoma models, based on PPTP data demonstrating significant EFS benefit in all 6 osteosarcoma xenografts tested, a sensitivity profile not uniformly observed with other AKT inhibitors [1]. Experimental design should incorporate the established dosing regimen of 30 mg/kg IP daily and include metabolic monitoring for hyperglycemia as a potential confounding variable [2].

AKT-AMPK-Autophagy Signaling Crosstalk Investigation

For studies examining the intersection of AKT signaling with AMPK-mediated energy sensing, ULK1-dependent autophagy, and STING-driven innate immunity, GSK-690693 provides a unique polypharmacology tool compound. Its potent inhibition of AMPK (IC50 = 50 nM) and ULK1, coupled with robust STING pathway suppression, enables interrogation of these interconnected pathways simultaneously—a feature not achievable with more selective AKT inhibitors such as MK-2206 or capivasertib [1]. Researchers should validate pathway-specific effects using orthogonal genetic approaches or selective AMPK/ULK1 inhibitors as controls [2].

Genotype-Dependent AKT Addiction Profiling in Tumor Cell Panels

The wide dynamic range of GSK-690693 cellular sensitivity (IC50 from 6.5 nM to >10 μM) makes it a suitable tool for profiling genotype-dependent AKT addiction across heterogeneous tumor cell line panels [1]. This application is particularly valuable for identifying biomarkers predictive of AKT inhibitor sensitivity and for stratifying tumor types that may benefit from AKT-targeted therapeutic strategies. Researchers should correlate sensitivity with AKT pathway activation status (e.g., PTEN loss, PIK3CA mutation) and confirm findings with alternative AKT inhibitors to distinguish on-target from off-target contributions [2].

Mechanistic Studies of AKT-Mediated Glucose Homeostasis and Insulin Signaling

GSK-690693 serves as a definitive positive control agent for investigating the role of AKT signaling in glucose metabolism and insulin sensitivity. The compound's well-characterized hyperglycemia liability—documented in both preclinical models and Phase 1 clinical studies with blood glucose elevations exceeding 250 mg/dL—provides a robust experimental system for studying AKT-dependent regulation of gluconeogenesis, glycogenolysis, and peripheral insulin resistance [1]. Procurement for these applications should include appropriate metabolic endpoints (blood glucose monitoring, insulin tolerance testing) and consideration of dietary interventions that may ameliorate the hyperglycemic effect [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gsk 690693

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.